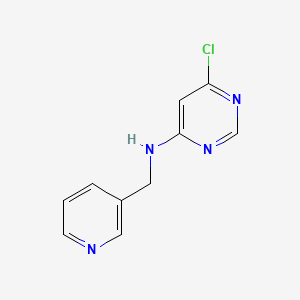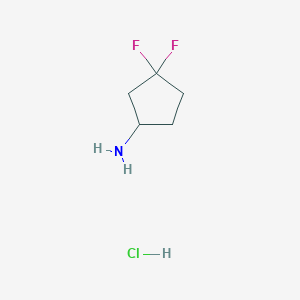
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine
Vue d'ensemble
Description
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is a chemical compound with the molecular formula C10H9ClN4 . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been reported in several studies . One common method involves the reaction of 1,3-dicarbonyl compounds with 5-aminopyrazole . Another approach involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene under Sonogashira coupling conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyridine ring via a methylene bridge, with a chlorine atom attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, they can react with 1,3-dicarbonyl compounds, enaminonitriles, alkynes, and (trimethylsilyl) acetylene . The specific reactions and products depend on the reaction conditions and the specific substituents on the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 220.66 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique
Insecticidal and Acaricidal Evaluation
Pyrimidinamine derivatives, such as 6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine, have shown promising results in insecticidal and acaricidal activities. Compounds in this category exhibited remarkable activities against pests like Aphis fabae and Tetranychus cinnabarinus, with some showing superior potency compared to commercial insecticides like imidacloprid and spirotetramat (Zhang et al., 2019).
Corrosion Inhibition
Pyrimidine derivatives have been synthesized as corrosion inhibitors for metals in acidic solutions. Research shows that these derivatives act as mixed-type inhibitors with predominant cathodic effectiveness, demonstrating good inhibition performance in protecting mild steel in highly acidic environments (Hou et al., 2019).
Antibacterial and Antifungal Efficacy
Studies on pyrimidinamine derivatives have revealed their effectiveness in combating bacterial and fungal infections. Synthesized compounds in this category have been evaluated for antibacterial and antifungal activities, showing potential as microbicidal agents (Patel & Mehta, 2010).
Material Science Applications
Pyrimidinamine derivatives have applications in material science, such as in the preparation of thermally stable, low dielectric constant polyimide and related nanofoams. These materials are characterized by excellent thermal stability and dielectric properties, making them suitable for various industrial applications (Aram & Mehdipour‐Ataei, 2013).
Molecular Structure Analysis
These compounds have been the subject of structural and electronic studies, shedding light on their molecular configurations and properties. Such research is crucial for understanding their reactivity and potential applications in various fields, including pharmacology and industrial chemistry (Nguyen & Tureček, 1997).
Nonlinear Optical Properties
Pyrimidinamine derivatives exhibit promising nonlinear optical (NLO) properties. They have been studied for their potential in optoelectronic applications due to their structural parameters, electronic properties, and significant NLO character (Hussain et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been known to targetnicotinic acetylcholine receptors .
Mode of Action
It is suggested that the carbon atom of the tertiary amine connected with the 6-chloro-3-pyridinylmethyl moiety is an important active site of hydroxylation .
Biochemical Pathways
After the cleavage of the c–n bond, the olefin metabolite is converted to imidazole-nitramide and 6-chloronicotinic acid .
Result of Action
Similar compounds have shown promising cytotoxic effects against certain cancer cell lines .
Analyse Biochimique
Biochemical Properties
6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are essential for neurotransmission. The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active sites of these biomolecules, resulting in changes in their conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s effects . High doses of the compound have been associated with adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within cells. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds . These interactions can lead to changes in metabolite levels and the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, it has been observed to interact with membrane transporters, facilitating its uptake into cells . Additionally, binding proteins can influence its distribution within tissues, affecting its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For instance, it has been shown to localize to the mitochondria, where it influences mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s overall effects on cellular function.
Propriétés
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWINMRNCRGELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)
![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)
![2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395063.png)
![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)
![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)


